2-Bromo-6-iodonaphthalene

Catalog No.
S964780
CAS No.
389806-32-0
M.F
C10H6BrI
M. Wt
332.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-iodonaphthalene

CAS Number

389806-32-0

Product Name

2-Bromo-6-iodonaphthalene

IUPAC Name

2-bromo-6-iodonaphthalene

Molecular Formula

C10H6BrI

Molecular Weight

332.96 g/mol

InChI

InChI=1S/C10H6BrI/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H

InChI Key

VYMNCOOEVDIPTL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)I)C=C1Br

Canonical SMILES

C1=CC2=C(C=CC(=C2)I)C=C1Br
  • Cycloaddition Reactions: 2-Bromo-6-iodonaphthalene participates in a specific type of organic reaction called cycloaromatization. During this reaction, the molecule undergoes a rearrangement to form a new aromatic ring structure. The bromo and iodo substituents on the molecule play a crucial role in activating it for this cyclization process with various substrates, including aromatic and aliphatic compounds [].

2-Bromo-6-iodonaphthalene is an organic compound with the molecular formula C₁₀H₆BrI. It features a naphthalene core substituted with bromine at the 2-position and iodine at the 6-position. This compound is of interest in various fields, including organic chemistry and materials science, due to its unique electronic properties and potential applications in synthesis and biological studies.

, particularly those involving nucleophilic substitution due to the presence of both halogen substituents. Key reactions include:

  • Nucleophilic Aromatic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions, allowing for the introduction of various functional groups.
  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, facilitating the formation of more complex organic structures .
  • Electrophilic Aromatic Substitution: The iodine substituent can activate the aromatic ring towards electrophilic attack, allowing for further functionalization.

Research indicates that 2-Bromo-6-iodonaphthalene may exhibit biological activity, particularly in the context of medicinal chemistry. Its derivatives have been studied for potential applications as:

  • Anticancer Agents: Some studies suggest that halogenated naphthalenes may have cytotoxic effects against cancer cell lines .
  • Anti-inflammatory Agents: Compounds similar to 2-Bromo-6-iodonaphthalene have shown potential in inhibiting inflammatory pathways, thus serving as leads for new therapeutic agents .

The synthesis of 2-Bromo-6-iodonaphthalene typically involves several key steps:

  • Bromination and Iodination: Starting from naphthalene or its derivatives, bromination can be achieved using bromine in an appropriate solvent. Subsequently, iodine can be introduced through electrophilic iodination reactions.
  • Cross-Coupling Techniques: Palladium-catalyzed cross-coupling techniques can also be employed to form this compound from simpler precursors .
  • Alternative Synthetic Routes: Other methods may include direct halogenation of naphthalene derivatives under specific conditions to achieve selective substitution at the desired positions.

2-Bromo-6-iodonaphthalene has several applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Due to its electronic properties, it is explored for use in organic electronics and photonic devices.
  • Pharmaceutical Research: Its derivatives are investigated for potential therapeutic uses, particularly in anti-inflammatory and anticancer drugs .

Studies on 2-Bromo-6-iodonaphthalene's interactions focus on its reactivity with various nucleophiles and electrophiles. The presence of both bromine and iodine allows it to participate in diverse chemical transformations, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Several compounds share structural similarities with 2-Bromo-6-iodonaphthalene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Bromo-3-iodonaphthaleneC₁₀H₆BrISimilar halogenation pattern
2-Bromo-6-fluoronaphthaleneC₁₀H₆BrFFluorine instead of iodine
1-Bromo-2-iodonaphthaleneC₁₀H₆BrIDifferent substitution pattern
2-IodonaphthaleneC₁₀H₇INo bromine substituent

Each of these compounds exhibits unique properties based on their halogen substituents' nature and position on the naphthalene ring. The dual halogenation in 2-Bromo-6-iodonaphthalene provides distinct reactivity patterns that can be exploited for specific synthetic applications.

XLogP3

4.5

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Wikipedia

2-Bromo-6-iodonaphthalene

Dates

Modify: 2023-08-16

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